molecular formula C23H23N5O3 B12123195 2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12123195
M. Wt: 417.5 g/mol
InChI Key: YAHLLMSDKSOGIX-UHFFFAOYSA-N
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Description

2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a methoxyphenyl group, and an oxolan-2-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, including the formation of the pyrroloquinoxaline core, the introduction of the methoxyphenyl group, and the attachment of the oxolan-2-ylmethyl substituent. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(3-methoxyphenyl)-N-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to the presence of the oxolan-2-ylmethyl substituent, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications to achieve specific desired outcomes.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-amino-1-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-30-15-7-4-6-14(12-15)28-21(24)19(23(29)25-13-16-8-5-11-31-16)20-22(28)27-18-10-3-2-9-17(18)26-20/h2-4,6-7,9-10,12,16H,5,8,11,13,24H2,1H3,(H,25,29)

InChI Key

YAHLLMSDKSOGIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N

Origin of Product

United States

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